molecular formula C17H26O B363969 2',4',6'-Triisopropylacetophenone CAS No. 2234-14-2

2',4',6'-Triisopropylacetophenone

Cat. No. B363969
CAS RN: 2234-14-2
M. Wt: 246.4g/mol
InChI Key: SGRDDUKVLKWIBZ-UHFFFAOYSA-N
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Description

2’,4’,6’-Triisopropylacetophenone is a chemical compound with the molecular formula C17H26O . It has a molecular weight of 246.3877 . It is also known by other names such as Ethanone, 1-[2,4,6-tris(1-methylethyl)phenyl]-; Acetophenone, 2’,4’,6’-triisopropyl-; Acetophenone: 2’,4’,6’-triisopropyl; 1-[2,4,6-tris(1-methylethyl)phenyl]ethan-1-one .


Molecular Structure Analysis

The molecular structure of 2’,4’,6’-Triisopropylacetophenone can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .

Scientific Research Applications

Derivatization in Liquid Chromatography

The application of derivatives of acetophenone, such as 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, in high-performance liquid chromatography is notable. This derivative is used for the spectrophotometric detection of carboxylic acids, showing the reagent's utility in enhancing the detection and analysis of various compounds (Ingalls et al., 1984).

Catalysis and Chemical Synthesis

2',4',6'-Triisopropylacetophenone derivatives play a significant role in catalysis and chemical synthesis. For example, the hexahydride OsH6(PiPr3)2 reacts with benzophenone imine to produce trihydride derivatives, illustrating the use of these compounds in complex chemical reactions and synthesis processes (Barea et al., 1998).

Microwave-Assisted Organic Synthesis

The use of acetophenone derivatives in microwave-assisted organic synthesis has been explored. For instance, a base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes under microwave heating has been optimized, demonstrating the efficiency of this method in synthesizing chromone derivatives (Fridén-Saxin et al., 2009).

Development of Heterocyclic Systems

Research has found that 2-isocyanoacetophenone, a related compound, is a versatile starting material for forming various heterocyclic systems. This highlights the role of acetophenone derivatives in facilitating the formation of diverse chemical structures, enhancing synthetic organic chemistry's capabilities (Neue et al., 2013).

Green Chemistry Applications

In the realm of green chemistry, derivatives of acetophenone like 2',4'-dihydroxyacetophenone have been synthesized using environmentally friendly methods. Such approaches align with the principles of green chemistry, offering sustainable alternatives to traditional chemical processes (Yadav & Joshi, 2002).

Biosynthesis from Glucose

Acetophenone derivatives have been synthesized in Escherichia coli from glucose, demonstrating the potential for biotechnological applications in producing complex organic molecules. This approach opens new avenues for the biosynthesis of economically important compounds (Zhou et al., 2016).

Spectroscopic and Photophysical Studies

Studies have also focused on understanding the spectral properties of acetophenone complexes, such as those with tricarbonylchromium, providing insights into the influence of molecular structure on color and spectral properties (Armstrong et al., 1990).

Quantum Chemical Analysis

Quantum chemical analysis of acetophenone derivatives, like 2-hydroxy-4-methoxyacetophenone, has been conducted to understand their structural parameters, vibrational frequencies, and thermodynamic properties. This research aids in the deeper understanding of the molecular characteristics of such compounds (Arjunan et al., 2014).

Medicinal Chemistry and Biological Studies

In medicinal chemistry, unexpected products from condensation reactions involving acetophenone derivatives have been studied for their antimicrobial and antioxidant activities. This research underscores the potential pharmaceutical applications of these compounds (Rusnac et al., 2020).

properties

IUPAC Name

1-[2,4,6-tri(propan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRDDUKVLKWIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176874
Record name 1-(2,4,6-Tris(1-methylethyl)phenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2234-14-2
Record name 1-[2,4,6-Tris(1-methylethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2234-14-2
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Record name 1-(2,4,6-Tris(1-methylethyl)phenyl)ethan-1-one
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Record name 2234-14-2
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Record name 1-(2,4,6-Tris(1-methylethyl)phenyl)ethan-1-one
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Record name 1-[2,4,6-tris(1-methylethyl)phenyl]ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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